Ergotoxine ethanesulfonate

Descripción

Propiedades

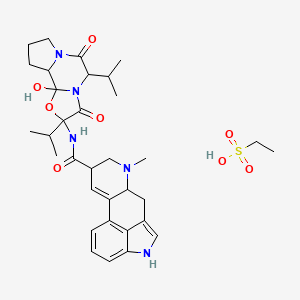

Fórmula molecular |

C33H45N5O8S |

|---|---|

Peso molecular |

671.8 g/mol |

Nombre IUPAC |

ethanesulfonic acid;N-[2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C31H39N5O5.C2H6O3S/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;1-2-6(3,4)5/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37);2H2,1H3,(H,3,4,5) |

Clave InChI |

SWXRNTKMPGEPMV-UHFFFAOYSA-N |

SMILES canónico |

CCS(=O)(=O)O.CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |

Origen del producto |

United States |

Historical and Scientific Context of Ergotoxine Ethanesulfonate

Early Scientific Investigations of Ergot Alkaloids and the Isolation of Ergotoxine (B1231518)

The scientific investigation into the active principles of ergot, the sclerotium of the fungus Claviceps purpurea, began in the late 19th and early 20th centuries. While the first crystalline ergot preparation, ergotinine, was isolated by Charles Tanret in 1875, it was found to be largely inactive. karger.com The quest for the pharmacologically active components continued, leading to a significant breakthrough in 1906. George Barger and Francis H. Carr, working in the Wellcome Physiological Research Laboratories in London, successfully isolated a crystalline alkaloidal preparation they named "ergotoxine". karger.comnih.gov Simultaneously, F. Kraft in Germany isolated the same substance, which he called hydroergotinine. karger.com

Ergotoxine was isolated as a phosphate (B84403) salt and was, for a considerable time, believed to be the single, primary active ingredient of ergot responsible for its characteristic physiological effects. nih.govpsu.edu In 1906, Henry H. Dale's pharmacological studies revealed ergotoxine's potent adrenolytic activity. nih.govkarger.com This discovery marked a pivotal moment in ergot research, providing the first chemically defined substance (as it was then understood) that could be studied for its therapeutic potential. nih.gov The ethanesulfonate (B1225610) salt of ergotoxine was later prepared; for instance, Ergotoxine ethanesulphonate was submitted by Burroughs Wellcome to the UK's Medical Research Council's Therapeutic Trials Committee in April 1931 for comparative studies against other ergot preparations like ergotamine. researchgate.netnih.gov

Elucidation of Ergotoxine as a Mixture of Ergopeptines

For over three decades, ergotoxine was accepted as a homogeneous chemical compound. However, inconsistencies in its physical and chemical properties hinted at a more complex nature. The definitive clarification came in 1943 when the Swiss chemists Arthur Stoll and Albert Hofmann, at Sandoz laboratories, demonstrated conclusively that ergotoxine was not a single alkaloid but rather a mixture of several closely related compounds. nih.govuantwerpen.be Their work revealed that ergotoxine is a complex of co-crystallizing peptide alkaloids, which they successfully separated. These components belong to the class of compounds known as ergopeptines. nih.govwikipedia.org Ergopeptines are characterized by a lysergic acid moiety linked to a tripeptide chain, which forms a unique cyclol structure. nih.govwikipedia.org

Stoll and Hofmann's research in 1943 identified the three primary constituents of the ergotoxine complex: ergocristine (B1195469), ergocornine (B135324), and ergocryptine. nih.govkarger.com They found that natural ergotoxine consisted of these three alkaloids in roughly equal proportions. wikipedia.org Subsequent research further refined this understanding. It was later discovered that the ergocryptine component was itself a mixture of two isomers: α-ergocryptine and β-ergocryptine, which typically exist in a 2:1 ratio. nih.govwikipedia.org The difference between the alpha and beta isomers lies in the third amino acid of the peptide chain, where leucine (B10760876) in α-ergocryptine is replaced by isoleucine in β-ergocryptine. wikipedia.org

Table 1: Composition of the Ergotoxine Alkaloid Complex

| Constituent | Typical Proportion in Mixture | Notes |

| Ergocristine | ~33.3% | One of the three primary components. nih.gov |

| Ergocornine | ~33.3% | One of the three primary components. nih.gov |

| Ergocryptine | ~33.3% | Itself a mixture of two isomers. nih.gov |

| ↳ α-Ergocryptine | Varies (e.g., 2:1 ratio) | Contains the amino acid Leucine. wikipedia.org |

| ↳ β-Ergocryptine | Varies (e.g., 2:1 ratio) | Contains the amino acid Isoleucine. wikipedia.org |

The components of the ergotoxine complex share a common structural backbone, which is characteristic of ergopeptines. This structure consists of a tetracyclic ergoline (B1233604) ring system (specifically, d-lysergic acid) linked via an amide bond to a tripeptide moiety. nih.govnih.gov The tripeptide portion is arranged in a distinctive cyclic structure known as a cyclol, which involves an additional bond between the nitrogen of an amino acid and the carboxyl carbon of proline. wikipedia.org

The structural diversity among ergocristine, ergocornine, and the two isomers of ergocryptine arises from the variation in the third amino acid of this peptide chain. The first two amino acids are consistent across the complex. nih.gov

In ergocristine , the variable amino acid is L-phenylalanine. nih.govpsu.edu

In ergocornine , the variable amino acid is L-valine. psu.eduhmdb.ca

In α-ergocryptine , the variable amino acid is L-leucine. wikipedia.orgpsu.edu

In β-ergocryptine , the variable amino acid is L-isoleucine. wikipedia.org

This subtle difference in a single amino acid residue is sufficient to alter the physical and pharmacological properties of each individual alkaloid.

Table 2: Structural Differences in the Ergotoxine Components

| Alkaloid Component | Common Moiety | Variable Amino Acid in Tripeptide Chain |

| Ergocristine | Lysergic Acid + Proline + Valine | Phenylalanine |

| Ergocornine | Lysergic Acid + Proline + Valine | Valine |

| α-Ergocryptine | Lysergic Acid + Proline + Valine | Leucine |

| β-Ergocryptine | Lysergic Acid + Proline + Valine | Isoleucine |

Note: The table simplifies the complex cyclol structure for clarity, highlighting the key variable amino acid.

Evolution of Research Paradigms for Ergot Alkaloids and their Derivatives

The scientific approach to ergot alkaloids has undergone significant evolution. Initially, the paradigm was focused on extraction and isolation, with the goal of identifying the single "active principle" of the crude ergot drug, a pursuit that led to the discovery of ergotoxine. nih.gov The subsequent elucidation of ergotoxine as a mixture shifted the research focus towards separation chemistry and the characterization of individual, pure components. uantwerpen.be

This led to a new paradigm centered on understanding the specific structure-activity relationships of each pure alkaloid. scispace.com Researchers could now investigate the distinct pharmacological profiles of ergocristine, ergocornine, and ergocryptine. This detailed understanding paved the way for the era of semi-synthesis. A prominent example is the creation of dihydroergotoxine, produced by the catalytic hydrogenation of the three natural alkaloids of the ergotoxine complex. nih.govkarger.com This demonstrated a shift from merely isolating natural products to chemically modifying them to create new therapeutic agents. Modern research has further evolved to include biosynthetic studies, employing genetic and molecular biology techniques to understand and potentially manipulate the fungal pathways that produce these complex molecules. nih.govmdpi.com

Methodological Advancements in Historical Ergot Alkaloid Research

The historical discoveries in ergot alkaloid chemistry were intrinsically linked to the development of new analytical techniques.

Early Isolation and Crystallization: The initial isolation of ergotoxine by Barger and Carr relied on classical chemical methods of extraction and fractional crystallization of salts, such as phosphates and ethanesulfonates. psu.eduresearchgate.net These methods were effective for isolating the complex as a whole but were insufficient to separate its closely related components.

Chromatography: The breakthrough in separating the ergotoxine constituents by Stoll and Hofmann was made possible by advancements in chromatography. Later, paper chromatography and Thin-Layer Chromatography (TLC) became crucial tools for the qualitative analysis and separation of ergot alkaloid mixtures. nih.govkarger.com

High-Performance Liquid Chromatography (HPLC): The development of HPLC in the latter half of the 20th century revolutionized ergot alkaloid analysis. HPLC provided the high resolution necessary to efficiently separate and quantify the individual ergopeptines (ergocristine, ergocornine, ergocryptine) and their respective "-inine" epimers. nih.govresearchgate.net

Mass Spectrometry (MS) and NMR Spectroscopy: For definitive structural elucidation, mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy have been indispensable. frontiersin.org LC coupled with tandem mass spectrometry (LC-MS/MS) has become a standard and highly sensitive method for identifying and quantifying trace amounts of specific ergot alkaloids in various samples. food.gov.uktandfonline.com NMR spectroscopy has been fundamental in confirming the complex stereochemistry and structure of these molecules. frontiersin.org

These methodological advancements were critical in transforming ergotoxine from a single, ambiguously defined substance into a well-understood complex of distinct chemical entities.

Molecular and Biochemical Mechanisms of Action of Ergotoxine Ethanesulfonate

Receptor Binding Profile and Ligand-Target Interactions

The pharmacological complexity of ergotoxine (B1231518) stems from its structural similarity to endogenous biogenic amines like norepinephrine, dopamine (B1211576), and serotonin (B10506). oup.comresearchgate.net This resemblance allows its constituent alkaloids to bind to a variety of adrenergic, dopaminergic, and serotonergic receptors, often with high affinity. taylorfrancis.comresearchgate.net The nature of this interaction can be agonistic, partially agonistic, or antagonistic, depending on the specific receptor subtype, the tissue, and the ergot alkaloid . oup.comresearchgate.netresearchgate.net

Adrenoceptor Subtype Affinity and Functional Activity (e.g., Alpha-Adrenoceptors)

Ergotoxine and its components exhibit significant affinity for α-adrenergic receptors. researchgate.net Studies have shown that peptide ergot alkaloids, such as those found in ergotoxine, generally display high affinity for α-adrenoceptors. researchgate.net The interaction with these receptors is a key contributor to the vasoconstrictive properties of ergot alkaloids. wikipedia.org

Research indicates that ergot alkaloids, including the components of ergotoxine, can act as antagonists or low-efficacy partial agonists at α1-adrenoceptor subtypes (α1A, α1B, and α1D). nih.gov For instance, ergocristine (B1195469) has been shown to act as a competitive antagonist at postsynaptic α1-adrenoceptors. researchpromo.com In contrast, vasoconstriction induced by ergocristine appears to be mediated by α2-adrenoceptors, where it acts as an agonist. researchpromo.com This dual activity highlights the compound's complex adrenoceptor pharmacology. Generally, ergot derivatives tend to show selectivity towards the α2-adrenoceptor over the α1-adrenoceptor. guidetopharmacology.org

| Receptor Subtype | Compound | Affinity (Ki in nM) | Functional Activity | Reference |

| α1-Adrenoceptors | Ergocristine | pA2 = 7.85 | Competitive Antagonist | researchpromo.com |

| Ergotamine | - | Partial Agonist | medchemexpress.com | |

| Dihydroergotamine | - | Antagonist | ulisboa.pt | |

| α2-Adrenoceptors | Ergocristine | - | Agonist | researchpromo.com |

| Ergotamine | - | Partial Agonist | medchemexpress.com | |

| Lisuride | 0.54 | - | guidetopharmacology.org | |

| CQ 32-084 | 35 | - | guidetopharmacology.org |

Serotonergic and Dopaminergic Receptor Engagement

The interaction of ergotoxine's components with serotonergic (5-HT) and dopaminergic (D) receptors is a cornerstone of their pharmacological profile. oup.comtaylorfrancis.com These interactions are responsible for a wide array of effects, including those on the central nervous system and endocrine function. acs.org

Ergot alkaloids can act as agonists, partial agonists, or antagonists at various 5-HT receptor subtypes. biocrick.com For example, ergotamine, a related ergopeptine, is a potent agonist at 5-HT1 and 5-HT2 receptors. oup.com The hallucinogenic properties of some ergot derivatives are linked to their agonist activity at 5-HT2A receptors. oup.com In silico molecular docking studies have predicted binding affinities for ergocristine at the 5-HT2A receptor. nih.gov

In the dopaminergic system, ergot alkaloids are well-known for their potent effects, particularly at D2-like receptors (D2, D3, and D4). acs.orgnih.gov The inhibition of prolactin secretion is a classic example of the dopaminergic activity of ergot alkaloids, mediated through their agonist action on D2 receptors in the pituitary gland. researchpromo.comacs.org Studies have demonstrated that several ergot alkaloid derivatives, including dihydroergocryptine, potently displace [3H]spiperone binding from D2 receptors. nih.gov Furthermore, research has shown that ergocryptine and ergocristine can induce an elevation in baseline dopamine release. ncsu.edu

| Receptor Family | Receptor Subtype | Compound | Affinity (Binding Energy kcal/mol or Ki in nM) | Functional Activity | Reference |

| Serotonergic | 5-HT2A | Ergocristine | -9.7 to -11.0 | - | nih.gov |

| 5-HT1 / 5-HT2 | Ergotamine | - | Agonist | oup.com | |

| Dopaminergic | D2 | Dihydroergocryptine | High | Agonist | nih.gov |

| D3 | Lisuride | High | Agonist | nih.gov | |

| D2-like | Ergocryptine | - | Induces dopamine release | ncsu.edu | |

| D2-like | Ergocristine | - | Induces dopamine release | ncsu.edu |

Comparative Receptor Pharmacology of Ergotoxine Components

Studies comparing the vasoconstrictive potency of these alkaloids have shown that ergocristine and ergocornine (B135324) are more potent than ergocryptine, though less potent than ergotamine. taylorfrancis.com In terms of dopaminergic activity, ergocryptine and ergocornine have been shown to inhibit the release and synthesis of prolactin. acs.org Research on dopamine release indicates that both ergocryptine and ergocristine are active, while ergocornine did not show activity in the same assay. ncsu.edu

A study on the contractile response of bovine arteries found that ergocristine and ergocornine act as partial agonists, producing about 40% to 50% of the maximal stimulation, in contrast to other ergot alkaloids that act as full agonists. researchgate.net

Modulation of Intracellular Signaling Pathways in Cellular Models

The binding of ergotoxine's components to their respective receptors, which are predominantly G protein-coupled receptors (GPCRs), initiates a cascade of intracellular events that alter cellular function. researchgate.netnih.gov

G Protein-Coupled Receptor (GPCR) Signaling Cascades

GPCRs are integral membrane proteins that, upon ligand binding, undergo a conformational change, leading to the activation of associated heterotrimeric G proteins. nih.gov These G proteins, composed of α, β, and γ subunits, then modulate the activity of various downstream effectors. nih.gov The specific G protein activated (e.g., Gαs, Gαi/o, Gαq/11) depends on the receptor subtype and the bound ligand. wikipedia.org

The diverse receptor interactions of ergotoxine's components suggest their involvement in multiple GPCR signaling cascades. For example, their interaction with α1-adrenoceptors, which typically couple to Gαq/11, would lead to the activation of phospholipase C. wikipedia.org Conversely, their agonist activity at D2 dopamine receptors, which are coupled to Gαi/o, results in the inhibition of adenylyl cyclase. acs.orgdrugbank.com The activation of certain 5-HT receptors can also lead to the modulation of various G protein pathways. wikipedia.org

Downstream Effector System Perturbations

The activation of different G protein subtypes by ergotoxine's components leads to the perturbation of various downstream effector systems, most notably those involving cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium (Ca2+).

The Gαi/o-mediated inhibition of adenylyl cyclase by D2 receptor agonists leads to a decrease in intracellular cAMP levels. wikipedia.org This reduction in cAMP can affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways, which is a key mechanism in the inhibition of prolactin secretion. acs.org

The Gαq/11-mediated activation of phospholipase C results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol. nih.gov This increase in intracellular Ca2+ can activate a multitude of cellular processes, including muscle contraction, which is relevant to the vasoconstrictive effects of ergot alkaloids. wikipedia.org

Influence on Hormone Secretion and Endocrine Regulation in In Vitro Systems

Ergotoxine and its constituent ergot alkaloids exert significant influence over the endocrine system, primarily through direct interaction with pituitary cells, leading to the modulation of hormone secretion.

Research has demonstrated that ergot alkaloids can directly inhibit the secretion of prolactin from the anterior pituitary gland. nih.govnih.gov Studies using in vitro models of rat adenohypophysis have shown that ergot compounds suppress prolactin release by acting directly on the lactotropes, the pituitary cells responsible for prolactin synthesis. researchgate.net This inhibitory action is not mediated by secondary systemic factors but is a result of the alkaloid's direct effect on the pituitary tissue itself. researchgate.netfood.gov.uk For instance, the addition of ergotamine tartrate, a related ergot alkaloid, to pituitary organ culture media resulted in a significant inhibition of prolactin release. researchgate.netnih.gov This direct action on the pituitary is a cornerstone of the endocrine effects observed with ergotoxine exposure. food.gov.uk

The primary biochemical mechanism for the inhibition of prolactin secretion by ergotoxine involves the dopamine D2 receptor. nih.gov The ergoline (B1233604) ring structure, which is characteristic of ergot alkaloids, is structurally similar to the neurotransmitter dopamine. nih.gov This similarity allows the alkaloids to bind to and activate D2 dopamine receptors on the surface of pituitary lactotrophs. nih.gov

The activation of these receptors mimics the natural inhibitory action of dopamine. nih.gov The main signal transduction pathway for dopamine-induced prolactin inhibition is the adenylyl cyclase system. koreascience.kr By activating the D2 receptor, ergotoxine inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). koreascience.kr Since cAMP is a key signaling molecule that stimulates prolactin release, its reduction results in the profound suppression of prolactin secretion observed with ergot alkaloid treatment. koreascience.kr This dopaminemimetic activity is the principal pathway for the prolactin-modulating effects of ergotoxine. nih.gov

Cellular and Subcellular Effects in Model Systems

Beyond its endocrine effects, ergotoxine induces distinct cellular and subcellular changes, including cytotoxicity, and influences developmental processes, which can, in some cases, be reversed by hormonal intervention.

Recent investigations have revealed that ergot alkaloids possess cytotoxic properties and can induce apoptosis, or programmed cell death, in various cell lines. researchgate.netresearchgate.net Studies utilizing human hepatoma (HepG2) and pancreatic cancer (PANC-1) cell lines have shown that exposure to Clavine-type ergot alkaloids, which are components of the ergotoxine mixture, leads to reduced cell viability and the induction of apoptosis. researchgate.netnih.gov

The mechanism of apoptosis induction was confirmed through methods such as annexin (B1180172) V and propidium (B1200493) iodide (PI) double-staining followed by flow cytometric analysis. researchgate.netnih.gov Research also suggests that the cytotoxic effects may be correlated with the accumulation of the alkaloids within the cells. researchgate.net

Table 1: Cytotoxic Effects of Ergot Alkaloids on Human Cancer Cell Lines

| Cell Line | Alkaloid Type | Observed Effect | Method of Detection | Reference |

| HepG2 (Human Hepatoma) | Clavine-type Ergot Alkaloids | Reduced cell viability, induced apoptosis | Annexin V/PI staining, Flow Cytometry | nih.gov, researchgate.net |

| PANC-1 (Human Pancreatic Cancer) | Clavine-type Ergot Alkaloids | Reduced cell viability, induced apoptosis | Annexin V/PI staining, Flow Cytometry | nih.gov, researchgate.net |

| HT-29 (Human Colon Cancer) | Ergot Alkaloids | Induced apoptosis | Not specified | researchgate.net |

A significant physiological effect of ergotoxine is its ability to interfere with cellular differentiation, notably the process of decidualization. The formation of a deciduoma—a transformation of the uterine stromal cells that is crucial for embryo implantation—is a key event in early pregnancy. nih.govresearchgate.net

In classic studies using pseudopregnant rat models, administration of ergotoxine was found to inhibit the formation of this essential uterine structure. nih.govphysiology.orgresearchgate.net This anti-deciduogenic action is believed to stem from ergotoxine's primary effect of suppressing prolactin secretion from the pituitary gland, as prolactin is a key hormone in maintaining the uterine state required for decidualization in this model. researchgate.netresearchgate.net

The cellular effects induced by ergotoxine, particularly its interference with reproductive processes, can be counteracted by the administration of specific hormones. The inhibitory effect of ergotoxine on deciduoma formation in rats can be effectively reversed by the supplemental administration of progesterone (B1679170). nih.govphysiology.orgacs.orgeur.nl This reversal demonstrates that while ergotoxine acts to suppress the necessary hormonal support for decidualization (via prolactin inhibition), providing the downstream hormonal mediator, progesterone, can overcome this block and restore the normal cellular differentiation process in the uterus. researchgate.netoup.com

Table 2: Summary of Ergotoxine's Effect on Deciduoma Formation and Its Reversal

| Model System | Ergotoxine Effect | Reversal Agent | Outcome of Reversal | Reference |

| Pseudopregnant Rat | Inhibition of deciduoma formation | Progesterone | Restored ability for deciduoma formation | nih.gov, physiology.org, researchgate.net |

Advanced Analytical Methodologies for Ergotoxine Ethanesulfonate Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are fundamental in the analytical workflow of Ergotoxine (B1231518) ethanesulfonate (B1225610), providing the necessary separation of this complex molecule from various matrices. High-performance liquid chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones of these separation strategies, often coupled with various detection methods for enhanced sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of ergot alkaloids, including their dihydrogenated methanesulphonate salts like Ergotoxine ethanesulfonate. researchgate.net The separation is typically achieved on reverse-phase columns, such as C18, which separate compounds based on their hydrophobicity.

For the detection of this compound, several detectors can be employed, each offering distinct advantages:

Fluorescence Detection (FLD): Ergot alkaloids, due to their indole (B1671886) moiety, are naturally fluorescent. This property allows for highly sensitive and selective detection using a fluorescence detector. researchgate.netresearchgate.netnih.gov The excitation and emission wavelengths are optimized to maximize the signal-to-noise ratio for the specific ergot alkaloid being analyzed. While specific wavelengths for this compound are not extensively reported, the general range for related compounds provides a starting point for method development.

Ultraviolet (UV) Detection: UV detectors are also commonly used for the analysis of ergot alkaloids. The choice of wavelength is critical for achieving optimal sensitivity and is typically set at the absorption maximum of the analyte.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and sensitivity. This combination, known as LC-MS, allows for the unequivocal identification and quantification of the target compound based on its mass-to-charge ratio. nih.govrestek.com

A summary of typical HPLC parameters for the analysis of related ergot alkaloids is presented in Table 1.

Table 1: Representative HPLC Conditions for Ergot Alkaloid Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C18 (various manufacturers) |

| Mobile Phase | A mixture of aqueous buffer (e.g., ammonium (B1175870) carbonate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |

| Detection | Fluorescence (FLD), Ultraviolet (UV), or Mass Spectrometry (MS) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient to 40 °C |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures compared to conventional HPLC. This results in significantly improved resolution, faster analysis times, and increased sensitivity. researchgate.net UPLC is particularly advantageous for separating complex mixtures of ergot alkaloids and their isomers. nih.govnih.gov

The enhanced resolution of UPLC is beneficial for separating the individual components of the ergotoxine group (ergocornine, ergocristine (B1195469), and α- and β-ergocryptine) and their corresponding -inine epimers. researchgate.netnih.gov When coupled with tandem mass spectrometry (UPLC-MS/MS), this technique provides a powerful tool for the highly sensitive and specific quantification of this compound in various samples. nih.govmdpi.commdpi.com

Chiral Chromatography for Enantiomeric Purity Assessment

Ergot alkaloids possess multiple chiral centers, leading to the existence of stereoisomers. The biological activity of these isomers can differ significantly. Therefore, the assessment of enantiomeric purity is a critical aspect of the analysis of chiral drugs like those in the ergotoxine group. nih.govchromatographyonline.comnih.govwvu.educhromatographyonline.com

Mass Spectrometry (MS) in Mechanistic and Degradation Studies

Mass spectrometry plays a pivotal role in the structural characterization of this compound and its related substances. Tandem mass spectrometry and high-resolution mass spectrometry are particularly powerful tools for these investigations.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Metabolites and Degradation Products

Tandem mass spectrometry (MS/MS) is an indispensable technique for the structural elucidation of unknown compounds, including metabolites and degradation products. nih.govresearchgate.netoregonstate.eduresearchgate.netnih.gov In an MS/MS experiment, a precursor ion of interest is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a wealth of structural information.

For ergot alkaloids of the ergotoxine group, characteristic fragmentation patterns have been observed. For instance, ergocornine (B135324), ergocryptine, and ergocristine have been reported to form a common fragment ion at m/z 348, which corresponds to the retention of the isopropyl group in the peptide portion of the molecule. nih.govresearchgate.netoregonstate.edu The study of these fragmentation pathways is crucial for identifying metabolites, which often involve modifications such as hydroxylation, and for characterizing degradation products that may form under various stress conditions. researchgate.netnih.govnih.gov While these general fragmentation patterns for related compounds are known, specific MS/MS studies detailing the structural elucidation of metabolites and degradation products solely for this compound are limited in the available scientific literature.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with mass errors in the low parts-per-million (ppm) range. mdpi.comoregonstate.edu This precision allows for the unambiguous determination of the elemental composition of a molecule. core.ac.uk

In the context of this compound research, HRMS is invaluable for:

Confirming the identity of the parent compound by matching the measured exact mass with the theoretical exact mass.

Determining the elemental composition of unknown metabolites and degradation products, which is a critical step in their identification. nih.gov

The combination of liquid chromatography with HRMS (LC-HRMS) is a powerful approach for the comprehensive analysis of complex samples containing this compound and its related substances. researchgate.net Specific high-resolution mass spectrometric data for this compound is not extensively detailed in the public domain, but the application of this technique follows established principles for the analysis of complex organic molecules.

Spectroscopic Methods for Structural Characterization

Spectroscopic techniques are indispensable for the detailed structural analysis of complex molecules like the components of this compound. These methods provide insights into the molecular framework, functional groups, and stereochemistry of the individual alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of the ergot alkaloids present in Ergotoxine. One-dimensional (1D) and two-dimensional (2D) NMR experiments, including 1H NMR, 13C NMR, COSY, HSQC, and HMBC, are employed to assign all proton and carbon signals in the complex spectra of ergocristine, ergocornine, and ergocryptine.

The 1H NMR spectra of ergot alkaloids exhibit characteristic signals for the indole and ergoline (B1233604) ring systems, as well as for the peptide moiety. The chemical shifts and coupling constants of these protons provide valuable information about their chemical environment and spatial relationships. Similarly, 13C NMR spectroscopy allows for the identification of all carbon atoms in the molecule, including quaternary carbons, which are not observable in 1H NMR.

Detailed analysis of the NMR data enables the confirmation of the chemical structure, the determination of the relative stereochemistry, and the study of conformational dynamics in solution. The following table summarizes the reported 13C NMR chemical shift data for the main components of ergotoxine.

| Carbon Atom | α-Ergocryptine (δ, ppm) | β-Ergocryptine (δ, ppm) | Ergocornine (δ, ppm) | Ergocristine (δ, ppm) |

|---|

Data sourced from scientific literature. The specific experimental conditions should be consulted for precise interpretation.

UV-Vis Spectroscopy for Concentration Determination and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of ergot alkaloids. The ergoline ring system, a common feature of these compounds, possesses a chromophore that absorbs light in the UV region of the electromagnetic spectrum. This property allows for the determination of the concentration of this compound in solution using the Beer-Lambert law.

The UV spectrum of ergot alkaloids with a Δ9,10-double bond, such as those in ergotoxine, typically shows a characteristic absorption maximum (λmax) around 313 nm. nih.gov The absorbance at this wavelength is directly proportional to the concentration of the analyte, enabling accurate quantification.

UV-Vis spectroscopy is also a valuable tool for assessing the purity of this compound samples. The presence of impurities with different chromophores can lead to alterations in the shape of the absorption spectrum or the appearance of additional peaks. By comparing the spectrum of a sample to that of a reference standard, the presence of impurities can be detected.

| Compound | Solvent | λmax (nm) |

|---|

This value is for a specific component and may vary for the mixture and with different solvents.

Bioanalytical Assays for Assessment of In Vitro and Ex Vivo Biological Activity

Bioanalytical assays are crucial for understanding the pharmacological effects of this compound. These assays provide data on the interaction of the compound with biological systems at the cellular and tissue levels.

In Vitro Assays

In vitro studies are performed using cells grown in a controlled laboratory environment to investigate the cellular mechanisms of action of Ergotoxine.

Cytotoxicity Assays: These assays are used to determine the toxic effects of ergotoxine on various cell lines. Common methods include the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies cell membrane damage. Studies have evaluated the cytotoxicity of ergot alkaloids in cell lines such as human liver cancer cells (HepG2) and human colon adenocarcinoma cells (HT-29). nih.gov

Receptor Binding Assays: The pharmacological effects of ergot alkaloids are often mediated through their interaction with various neurotransmitter receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors. Radioligand binding assays are used to determine the affinity of the ergotoxine components for specific receptor subtypes. For instance, the binding affinity (Ki) for the dopamine D2 receptor has been determined for several ergot alkaloids. nih.govnih.gov

| Compound | Assay | Cell Line/Receptor | Parameter | Value |

|---|

IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) values are dependent on the specific experimental conditions.

Ex Vivo Assays

Ex vivo studies utilize tissues or organs isolated from an organism to investigate the physiological effects of a compound in a more complex biological system than cell culture.

Vasoconstriction Assays: One of the well-documented effects of ergot alkaloids is their ability to cause vasoconstriction. Ex vivo studies using isolated arteries, such as bovine metatarsal arteries, are employed to measure the contractile response induced by ergotoxine components. mdpi.com These assays provide valuable information on the potency and efficacy of the alkaloids in modulating vascular tone. The EC50 value, which represents the concentration that produces 50% of the maximum contractile response, is a key parameter determined in these studies.

Uterine Contractility Assays: Ergot alkaloids have a historical association with effects on uterine smooth muscle. Ex vivo uterine contractility assays, using isolated uterine tissue strips, are used to assess the impact of ergotoxine on the frequency and force of uterine contractions. nih.govreprocell.com These studies are important for understanding the potential effects of the compound on reproductive physiology.

The combination of these advanced analytical and bioanalytical methodologies provides a comprehensive understanding of the chemical nature and biological activity of this compound, which is essential for its continued research and potential applications.

Pre Clinical Research Models and Methodological Innovations in Ergotoxine Ethanesulfonate Investigations

In Vitro Cell Culture Models for Mechanistic Elucidation

In vitro models, utilizing isolated cells or cell lines, provide a controlled environment to study the direct effects of ergotoxine (B1231518) ethanesulfonate (B1225610), free from the systemic complexities of a whole organism. These models are fundamental for high-throughput screening and detailed mechanistic studies.

Receptor binding assays are a cornerstone in pharmacologically characterizing ergotoxine, revealing its high affinity for multiple monoaminergic receptor systems. These assays typically use cell membranes or intact cells that naturally or recombinantly express specific receptor subtypes. By measuring the displacement of a radiolabeled ligand by ergotoxine or its components, researchers can determine the binding affinity (expressed as Kᵢ or IC₅₀ values).

The tetracyclic ergoline (B1233604) structure common to ergot alkaloids is the key functional group that binds to receptors. nih.gov This structure bears a resemblance to endogenous neurotransmitters like dopamine (B1211576), serotonin (B10506), and noradrenaline, explaining the compound's broad receptor interaction profile. mdpi.com Studies have shown that the peptide alkaloids within the ergotoxine mixture are potent ligands for dopaminergic, serotonergic, and adrenergic receptors, where they can act as agonists, partial agonists, or antagonists. mdpi.comresearchgate.net

In silico molecular docking studies, a computational approach to predict binding, have complemented experimental assays. For instance, such models predicted high binding affinities for ergocristine (B1195469) at both the serotonin (5-HT)₂ₐ and the alpha₂ₐ-adrenergic receptors. nih.gov These computational models help visualize interactions, such as the formation of hydrogen bonds between the alkaloid and specific amino acid residues within the receptor's binding site, further explaining the basis of its affinity. nih.gov

Interactive Table: Binding Affinity Profile of Ergotoxine Components

| Compound | Receptor Target | Binding Affinity (Kᵢ or Predicted) | Model System |

| Ergocristine | 5-HT₂ₐ Receptor | -10.2 kcal/mol (Binding Energy) | In Silico Molecular Docking |

| Ergocristine | α₂ₐ-Adrenergic Receptor | -10.3 kcal/mol (Binding Energy) | In Silico Molecular Docking |

| α-Ergocryptine | α₂ₐ-Adrenergic Receptor | 8.1 (pIC₅₀) | Radioligand Binding Assay |

| α-Ergocryptine | α₂ₑ-Adrenergic Receptor | 7.92 (pKᵢ) | Radioligand Binding Assay |

| Ergocornine (B135324) | Dopamine Receptors | Agonist activity demonstrated | Functional Assays |

Data is illustrative of findings from various preclinical studies. Binding energy is a prediction of affinity from computational models, while pKᵢ and pIC₅₀ values are derived from experimental binding assays.

Beyond determining binding affinity, it is crucial to understand the functional consequences of this interaction—whether the compound activates (agonism) or blocks (antagonism) the receptor. Functional assays using reporter cell lines are powerful tools for this purpose. These are engineered cell lines that contain a reporter gene (e.g., for luciferase or β-galactosidase) linked to a response element that is activated by the receptor's signaling pathway.

When an agonist binds to the receptor, it initiates a signaling cascade that leads to the expression of the reporter gene, producing a measurable signal (like light or a color change). An antagonist would block this effect. For example, a reporter cell line expressing a dopamine receptor could be used to quantify the dopaminergic activity of ergotoxine components. While specific reporter assay data for ergotoxine is not extensively detailed in publicly available literature, the methodology is standard for this class of compounds. For instance, a dihydrogenated derivative, dihydroergocristine, was shown to affect the nuclear factor kappa B (NF-ĸB) signaling pathway, an effect that can be precisely quantified using an NF-ĸB reporter assay.

These assays are highly adaptable and can be performed in high-throughput formats, allowing for the screening of numerous compounds and the detailed characterization of dose-response relationships for functional activity at various G-protein coupled receptors.

Investigations into the cytotoxic potential of ergotoxine and its constituents are performed using a variety of cell-based assays that measure cell viability, proliferation, and programmed cell death (apoptosis). These studies often utilize both primary cells and cancer cell lines.

Studies have identified ergocristine as one of the most cytotoxic of the major ergot alkaloids. nih.gov Research using human primary cells, such as renal proximal tubule epithelial cells (RPTEC), has shown that ergocristine can induce apoptosis at low micromolar concentrations. nih.gov The mechanisms of cell death are investigated using specific assays:

Necrosis is often measured by quantifying the release of lactate (B86563) dehydrogenase (LDH), an enzyme that leaks from cells with damaged plasma membranes. nih.gov

Apoptosis is detected through several methods, including assays for caspase-3 activation, a key executioner enzyme in the apoptotic cascade, and staining for DNA condensation and fragmentation, which are hallmarks of late-stage apoptosis. nih.gov Flow cytometry with Annexin (B1180172) V and propidium (B1200493) iodide (PI) staining is another common technique to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.

These assays have revealed that the peptide ergot alkaloids can accumulate within cells, a property that correlates with their cytotoxic potential, whereas other types, like ergometrine, show no significant uptake or cytotoxicity. nih.gov

Interactive Table: Comparative Cytotoxicity of Ergot Alkaloids

| Compound | Effect | Cell Model | Key Finding |

| Ergocristine | Induces Apoptosis | Human Primary Renal Cells (RPTEC) | Most cytotoxic of tested ergot alkaloids. nih.gov |

| Ergotamine | Low Cytotoxicity | Human Primary Renal Cells (RPTEC) | No significant impact on cell viability. |

| Ergocornine | Moderate Cytotoxicity | Human Primary Cells | Demonstrates some cytotoxic potential. |

| Ergometrine | No Cytotoxicity | Human Primary Renal Cells (RPTEC) | Does not show cytotoxic effects. nih.gov |

Ex Vivo Tissue and Organ Perfusion Systems

Ex vivo models use tissues or organs isolated from an animal and maintained in a viable state in a controlled laboratory environment. These systems bridge the gap between in vitro cell cultures and in vivo studies, offering a more physiologically relevant context by preserving the tissue architecture and interactions between different cell types.

Isolated organ bath systems are a classic pharmacological tool used to assess the functional effects of compounds on whole tissues, particularly smooth muscle contraction and relaxation. Tissues such as blood vessels (e.g., aorta), vas deferens, or uterus are suspended in a temperature-controlled bath containing a physiological salt solution and their contractile responses to the compound are measured using a force transducer.

This methodology has been critical in characterizing the vasoconstrictor properties of ergotoxine. Ergot alkaloids are known to elicit potent and long-lasting contractile responses in isolated arteries and veins. nih.gov For example, studies on the rat isolated vas deferens have been used to characterize the activity of ergocristine at α-adrenoceptors. In such preparations, ergocristine was shown to act as a competitive antagonist at postsynaptic α₁-adrenoceptors. These models allow for the determination of pharmacological parameters like pA₂, a measure of antagonist potency.

To investigate how ergotoxine ethanesulfonate affects biochemical signaling pathways within a complex tissue environment, researchers use models such as tissue slices or isolated nerve terminals (synaptosomes) maintained in culture. These preparations allow for the direct study of neurochemical processes like neurotransmitter release, uptake, and metabolism.

A key application of this model has been to explore the dopaminergic effects of ergotoxine components beyond simple receptor interaction. Studies using in vitro superfusion of synaptosomes isolated from the rat striatum have demonstrated that ergocryptine and ergocristine can directly stimulate the release of dopamine. nih.gov This model allows researchers to dissect the mechanism of release, showing it to be distinct from that of other stimulants and independent of extracellular calcium. nih.gov

Furthermore, brain slice preparations from regions like the cerebral cortex or brainstem can be used to study the broader metabolic impact of ergot alkaloids. nih.gov Such models enable the analysis of changes in key metabolic pathways and the dysregulation of neurotransmitters following exposure to the compound, providing critical insights into its central nervous system effects. nih.gov These techniques are essential for understanding the complex biochemical cascade initiated by the interaction of ergotoxine with its cellular targets.

Mechanistic Studies in Whole Animal Models (Non-Clinical Outcomes)

This compound has been the subject of various non-clinical investigations to elucidate its physiological and pharmacological effects. Whole animal models, particularly in rodents, have been instrumental in understanding its mechanisms of action, especially concerning endocrine and reproductive functions.

Research in rodent models has established that ergotoxine exerts significant influence over the hypothalamic-pituitary axis, the central command system for endocrine regulation. The primary mechanism identified is its effect on pituitary hormone secretion, particularly prolactin. nih.govnih.gov Ergot alkaloids, including ergotoxine, are known to interact with dopamine receptors in the anterior pituitary gland. nih.gov This interaction is believed to mediate the inhibitory control over prolactin release. nih.gov

Studies have demonstrated that the administration of ergot derivatives can profoundly suppress prolactin secretion in rats. nih.govnih.gov This action is not mediated through the adrenal glands, as experiments in adrenalectomized rats showed that the effects of ergotoxine on pregnancy, which are linked to hormonal balance, persisted even in the absence of adrenal function. bioscientifica.com This finding helped to pinpoint the pituitary-gonad axis as the primary site of action for the compound's effects on the reproductive system. bioscientifica.com The investigation into the gonadotrophin content of the pituitary gland following ergotoxine administration has been a key area of study to understand these modulatory effects. oup.com

Table 1: Summary of this compound Effects on the Hypothalamic-Pituitary Axis in Rodents

| Experimental Model | Key Finding | Implication | Reference |

|---|---|---|---|

| Dispersed rat anterior pituitary cells | Ergot alkaloids inhibit prolactin secretion via dopamine receptors. | Demonstrates a direct effect on the pituitary gland. | nih.gov |

| Adrenalectomized pregnant rats | Ergotoxine's interruption of pregnancy is not dependent on the adrenal glands. | Narrows the site of action to the pituitary-gonad axis. | bioscientifica.com |

The pseudopregnant rat model has been a cornerstone in studying the effects of this compound on reproductive physiology. oup.com Pseudopregnancy in rats is characterized by a functional corpus luteum that secretes progesterone (B1679170), a state maintained by prolactin from the pituitary gland. This model is ideal for investigating substances that interfere with the hormonal balance required for the establishment and maintenance of early pregnancy. bioscientifica.comoup.com

Seminal studies demonstrated that a single injection of this compound effectively terminates pseudopregnancy in rats. bioscientifica.comoup.com The termination is typically followed by the appearance of pro-estrus and estrus within 48 to 96 hours, indicating a disruption of the luteal phase. oup.com The underlying mechanism for this effect is believed to be the suppression of prolactin secretion, which leads to the regression of the corpus luteum and a subsequent fall in progesterone levels. nih.govoup.com

Crucially, the effects of ergotoxine on both pseudopregnancy and early pregnancy can be counteracted by the administration of exogenous progesterone or prolactin. nih.govoup.com This reversal confirms that ergotoxine's action is not a direct toxic effect on the uterus but rather an interference with the endocrine support system for pregnancy. oup.com These models have been vital in establishing the compound's role as a potent inhibitor of prolactin release and its consequential impact on reproductive processes. nih.govoup.comnih.gov

Table 2: Outcomes of this compound Administration in Pseudopregnant Rat Models

| Experimental Condition | Observed Outcome | Mechanistic Interpretation | Reference |

|---|---|---|---|

| Single injection of ergotoxine | Termination of pseudopregnancy; onset of estrus. | Disruption of the hormonal status required to maintain the corpus luteum. | oup.com |

| Ergotoxine followed by exogenous progesterone | Reversal of ergotoxine's effects; maintenance of pseudopregnancy. | Confirms the disruption is due to progesterone deficiency, not uterine toxicity. | oup.com |

While specific pharmacokinetic and metabolic pathway data for this compound are not extensively detailed, methodological approaches using in vitro animal liver microsomes for related ergot alkaloids provide significant insight into the likely metabolic fate of this compound class. researchgate.net The liver is a primary site for the metabolism of ergot alkaloids, which is largely mediated by the cytochrome P450 (CYP) enzyme system. researchgate.netnih.gov

In vitro studies using animal liver microsomes are a critical tool for identifying potential metabolites and the enzymes responsible for their formation. frontiersin.org For example, research on the closely related ergot alkaloid, ergotamine, using bovine and mouse liver microsomes has provided a clear model for this type of investigation. nih.govnih.gov In these studies, ergotamine was shown to be hydroxylated by CYP3A enzymes to form various mono- and dihydroxylated metabolites. nih.govnih.govresearchgate.net The formation of these metabolites was dependent on the presence of NADPH, confirming the involvement of the CYP system. nih.gov

These methodological innovations allow for the characterization of metabolic profiles across different species, revealing potential variations in how these compounds are processed. nih.gov For instance, gender differences in the rate of metabolite formation have been observed in mouse models. nih.govresearchgate.net Such in vitro systems are invaluable for predicting in vivo clearance and understanding the detoxification pathways of ergot alkaloids like ergotoxine. nih.gov

Table 3: Example of Metabolites Identified from a Related Ergot Alkaloid (Ergotamine) using In Vitro Liver Microsome Models

| Parent Compound | In Vitro Model | Enzyme System | Identified Metabolites | Reference |

|---|---|---|---|---|

| Ergotamine | Bovine Liver Microsomes | Cytochrome P450 3A (CYP3A) | M1, M2 (monohydroxylated); M3, M4 (dihydroxylated) | nih.gov |

Emerging Research Frontiers and Unaddressed Questions in Ergotoxine Ethanesulfonate Science

Advanced Biosynthetic Engineering for Tailored Ergotoxine (B1231518) Analogues

The complex structure of ergot alkaloids makes their total chemical synthesis challenging and expensive. Consequently, significant research has focused on harnessing and re-engineering the fungal biosynthetic pathways to produce both naturally occurring and novel ergot alkaloid derivatives in more tractable host organisms.

Synthetic biology offers a powerful toolkit for the sustainable production of ergot alkaloids. Researchers have successfully transferred the entire biosynthetic gene clusters for ergot alkaloids from their native producers, which are often difficult to culture, into industrially robust fungal hosts like Aspergillus oryzae. This heterologous expression allows for more controlled and efficient production. For instance, the de novo high-efficiency biosynthesis of lysergic acid (LA) and a series of its derivatives has been achieved in A. oryzae cell factories. This approach not only facilitates the production of known compounds but also opens avenues for creating new molecules by combining genes from different pathways. By engineering fungi such as Metarhizium brunneum, scientists can redirect metabolic pathways to produce desirable lead compounds like LA and dihydrolysergic acid (DHLA), which are typically transient intermediates. These engineered strains provide a platform for producing novel and pharmaceutically important chemicals in fungi better suited for industrial fermentation.

| Engineered Host Organism | Key Engineering Strategy | Primary Compound(s) Produced | Reference |

|---|---|---|---|

| Aspergillus oryzae | Heterologous expression of C. purpurea gene cluster | Agroclavine (B1664434), Lysergic Acid (LA), Ergometrine | |

| Metarhizium brunneum | CRISPR-Cas9-mediated pathway redirection | Dihydrolysergic Acid (DHLA), Novel DHLA derivative | |

| Saccharomyces cerevisiae | Microbial synthesis pathway construction | Chanoclavine |

The advent of precise gene-editing technologies, particularly CRISPR-Cas9, has revolutionized the ability to manipulate ergot alkaloid biosynthesis. This tool allows for targeted gene knockouts, insertions, and modifications within the biosynthetic gene cluster to alter the final products. For example, CRISPR-Cas9 has been successfully used in Claviceps purpurea, the native producer, to create specific mutations, demonstrating the feasibility of metabolic engineering in this fungus. In other fungi like Epichloë species, CRISPR-RNP (ribonucleoprotein) methods have been employed to delete entire ergot alkaloid synthesis (EAS) gene clusters, some as large as 196 kb, to create non-toxic endophytes for agricultural applications. This technology not only helps in elucidating the function of specific genes in the pathway but also enables the rational design of strains that accumulate specific intermediates or produce entirely new alkaloid structures not found in nature.

Deeper Elucidation of Receptor Subtype Specificity and Ligand Bias in Complex Systems

The diverse pharmacological effects of ergot alkaloids stem from their structural similarity to neurotransmitters like serotonin (B10506), dopamine (B1211576), and noradrenaline, allowing them to interact with a wide range of G protein-coupled receptors (GPCRs). A major research frontier is to move beyond simple affinity measurements and understand their functional activity at specific receptor subtypes and their ability to induce "ligand bias."

Ligand bias, or functional selectivity, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways coupled to a single receptor. This phenomenon is gaining significant attention as it could be exploited to design drugs that activate only therapeutically beneficial pathways while avoiding those that cause adverse effects. Molecular dynamics simulations have shown that β-arrestin-biased ergot ligands, such as ergotamine, stabilize the 5-HT₂B receptor's extracellular loop region in a specific conformation. This conformational restriction is directly linked to the extent of ligand bias, suggesting a structural mechanism for how these compounds achieve their selective signaling. Understanding these subtle structural interactions is crucial for developing next-generation therapeutics with improved specificity.

| Ergot Derivative | Receptor Target(s) | Observed Selectivity / Bias | Reference |

|---|---|---|---|

| Ergotamine | α-adrenergic, 5-HT₁, 5-HT₂ | Partial agonist and antagonist actions. β-arrestin bias at 5-HT₂B receptors. | |

| Dihydroergotoxine (Codergocrine) | α-adrenergic, 5-HT, Dopaminergic | Potent α-blocker with partial agonist/antagonist actions on 5-HT receptors. | |

| Bromocriptine | Dopaminergic (D₂), α-adrenergic | Potent D₂ agonist; relatively α₁-selective. | |

| Lisuride | α₂-adrenoceptor, 5-HT₂ | Potent displacer of [³H]rauwolscine binding (α₂); preferential affinity for 5-HT₂. | |

| Dihydroergocryptine | 5-HT₁ | More selective for the 5-HT₁ receptor subtype. |

Exploration of Novel Biochemical Roles and Interactions in Host-Fungus Symbiosis

Ergot alkaloids are secondary metabolites, meaning they are not essential for the primary growth of the producing fungus but often serve critical roles in its ecological niche. In symbiotic relationships between ergot-producing fungi (endophytes) and their host plants (grasses), these alkaloids are known to provide a defensive advantage by deterring insect and mammalian herbivores. However, the full spectrum of their biochemical roles in this complex interaction remains an active area of investigation. Recent research using gene-editing tools has provided new insights. For example, when a key gene in the tryptophan biosynthesis pathway (TrpE) was knocked out in C. purpurea using CRISPR-Cas9, the resulting mutants were unable to infect rye plants. This was attributed to a decreased production of auxins, plant hormones that the fungus synthesizes to help colonize its host. This finding highlights a more intricate role for the metabolic network connected to alkaloid synthesis, implicating it not just in defense but also in the fundamental processes of host infection and manipulation.

Integration of Omics Technologies (Proteomics, Metabolomics) in Mechanistic Research

To unravel the complexity of ergot alkaloid production and function, researchers are increasingly turning to "omics" technologies. Metabolomics, in particular, has proven to be a powerful tool. Using advanced analytical techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS), scientists can now perform comprehensive profiling of the ergot alkaloid metabolome. This approach allows for the detection and identification of dozens of different alkaloids, including minor and previously uncharacterized compounds, within a single sample. Such detailed chemical fingerprinting has revealed that different species within the Claviceps purpurea complex produce distinct alkaloid profiles, which can be used as chemotaxonomic markers to differentiate them. This systems-level view of the fungal metabolome is critical for understanding how genetic and environmental factors regulate the production of specific alkaloids and for discovering novel bioactive derivatives. While proteomics studies are anticipated to reveal regulatory networks and enzymatic functions, metabolomics has so far provided the most significant advances in the field.

Development of Advanced In Vitro Models for Complex Biological Systems

Traditional two-dimensional (2D) cell cultures have limitations in accurately predicting the effects of compounds in a whole organism. A significant research frontier is the development and application of advanced in vitro models, such as three-dimensional (3D) cell cultures and microphysiological systems (often called "organ-on-a-chip"). These models better mimic the complex cellular architecture, cell-cell interactions, and microenvironment of living tissues, offering a more accurate platform for toxicological and pharmacological studies. For instance, an in vitro model of the blood-brain barrier using primary porcine brain endothelial cells has been used to demonstrate that ergot alkaloids can indeed cross this critical barrier, with some compounds like ergometrine being actively transported. Furthermore, 3D spheroid cultures of liver cells (e.g., HepG2) are being used to assess the hepatotoxicity and metabolism of mycotoxins, including ergot alkaloids. These advanced models are crucial for investigating the complex biological effects of ergotoxine and its derivatives in a more physiologically relevant context, bridging the gap between simple cell assays and animal studies.

| In Vitro Model Type | Cell Type(s) Used | Application in Ergot Alkaloid Research | Key Finding / Advantage | Reference |

|---|---|---|---|---|

| Blood-Brain Barrier Model | Primary Porcine Brain Endothelial Cells | Permeability studies | Demonstrated that ergot alkaloids can cross the barrier; identified active transport for ergometrine. | |

| 3D Spheroid Culture | HepG2 (liver), LX2 (stellate) | Hepatotoxicity assessment | More functional and faster spheroid formation in microfluidic devices compared to conventional plates. | |

| 2D Cancer Cell Lines | HepG2 (liver), HT-29 (colon) | Metabolism and cytotoxicity studies | Confirmed apoptotic effects and showed correlation between intracellular alkaloid concentration and cytotoxicity. | |

| Chemoresistant Prostate Cancer Cells | ARCaPE-shEPLIN | Anticancer activity screening | Dihydroergocristine selectively induces cell cycle arrest and apoptosis in chemoresistant cells. |

Investigation of Environmental and Nutritional Factors Influencing Ergotoxine Production and Profile

Environmental parameters such as temperature, pH, and water activity play a pivotal role in the life cycle of Claviceps purpurea and, consequently, in its production of ergot alkaloids. The germination of sclerotia, infection of the host plant, and the subsequent biosynthesis of alkaloids are all temperature-dependent processes. nih.gov Similarly, the pH of the growth medium can significantly impact alkaloid production in submerged cultures. researchgate.net

Nutritional factors, including the availability and type of carbon and nitrogen sources, are also critical determinants of ergotoxine synthesis. The fungus requires a primary carbon source for energy and growth, while specific nitrogen sources can either promote or inhibit alkaloid production.

Detailed Research Findings

While comprehensive quantitative data specifically detailing the impact of various factors on the ergotoxine profile (the relative amounts of ergocristine (B1195469), ergocornine (B135324), and ergocryptine) remains a frontier in ergot alkaloid science, some studies provide valuable insights into the general effects on ergot alkaloid production.

Nutritional Factors:

Research into the submerged culture of Claviceps purpurea has demonstrated the critical role of specific nutrients. One study highlighted that the simultaneous utilization of large quantities of sucrose (B13894) and citric acid is correlated with the production of significant amounts of peptide alkaloids. cabidigitallibrary.org

The source of nitrogen is also a key regulatory factor. A study investigating the effects of various organic and inorganic nitrogen sources on Claviceps mycelium found that supplementary feedings with tryptophan, ornithine, and indole (B1671886) supported alkaloid biosynthesis, though they markedly inhibited mycelial growth. Conversely, arginine and ammonium (B1175870) sulfate (B86663) had no significant effects on either growth or alkaloid synthesis. nih.gov Another study on the nitrogen metabolism during the development of Claviceps purpurea sclerotia noted that the production of alkaloids is paralleled by a decline in the total nitrogen content. pastic.gov.pknih.gov

In studies on other ergot alkaloid-producing fungi, such as Penicillium citrinum, sucrose and yeast extract were identified as pivotal for enhancing the yield of ergot alkaloids, which were found to include ergocryptine. researchgate.netnih.gov The optimization of these components, along with ferrous sulfate, significantly increased alkaloid production. researchgate.netnih.gov

Interactive Data Table: Effect of pH on Ergot Alkaloid Production by Penicillium Species

The following table summarizes findings on the effect of pH on the production of ergot alkaloids by Penicillium commune and Penicillium citrinum, which are known to produce some ergot alkaloids. While not specific to Claviceps purpurea and the complete ergotoxine profile, it provides an indication of the importance of this environmental parameter.

| pH | Penicillium commune (mg/mL) | Penicillium citrinum (mg/mL) |

| 3 | 0.82 | 0.71 |

| 5 | 1.95 | 1.89 |

Data derived from a study on Penicillium species, indicating the optimal pH for ergot alkaloid production. researchgate.net

Environmental Factors:

The influence of the host plant on the ergot alkaloid profile is an area of active investigation. While the type of alkaloids produced is determined by the genetics of the fungal strain, the host plant can influence the relative proportions of these alkaloids. eco-vector.com

Climatic conditions, which encompass temperature, humidity, and rainfall, have a profound impact on ergot alkaloid contamination in cereal crops. nih.gov For instance, the germination of Claviceps purpurea sclerotia is favored by cold weather followed by warmer periods. nih.gov

Post-harvest conditions also play a role. A study on the impact of storage temperature and time on ergot alkaloid concentrations in contaminated wheat found that the concentration of ergocristine varied over time at each tested temperature (room temperature, +4 °C, and -20 °C). mdpi.com

Interactive Data Table: Effect of Temperature on Ergot Alkaloid Production by Penicillium citrinum

This table illustrates the effect of incubation temperature on the total ergot alkaloid yield from Penicillium citrinum.

| Temperature (°C) | Ergot Alkaloid Yield (g/L) |

| 23 | Data not available |

| 25 | 2.01 |

| 30 | Data not available |

This data indicates an optimal temperature for ergot alkaloid production in this particular fungal species. cabidigitallibrary.orgpastic.gov.pkresearchgate.net

Unaddressed Questions and Emerging Research Frontiers

Despite the existing body of research, several critical questions regarding the environmental and nutritional regulation of ergotoxine production remain unanswered. Future research will likely focus on:

Quantitative Profiling: There is a significant need for studies that provide detailed quantitative data on how a wide range of environmental and nutritional factors specifically affect the ratio of ergocristine, ergocornine, and ergocryptine. This would involve systematic variation of individual parameters while monitoring the changes in the ergotoxine profile using advanced analytical techniques like LC-MS/MS.

Molecular Mechanisms: The molecular pathways through which environmental and nutritional signals are transduced to regulate the expression of genes in the ergot alkaloid biosynthetic cluster are not fully understood. Elucidating these regulatory networks could open new avenues for controlling ergotoxine production.

Host-Fungus Interactions: A deeper understanding of the chemical cross-talk between the host plant and Claviceps purpurea is needed to clarify how host-derived nutrients and defense compounds influence the ergotoxine profile.

Climate Change Impact: As global climate patterns shift, predicting the impact on the prevalence and alkaloid profile of ergot fungi in various agricultural regions is a critical area of research for ensuring food and feed safety. nih.gov

Addressing these questions will be essential for developing more effective strategies to manage ergot alkaloid contamination and for harnessing the biotechnological potential of these complex fungal metabolites.

Q & A

Q. What are the primary biochemical pathways involving ergotoxine ethanesulfonate in microbial systems?

Methodological Answer: To investigate biochemical pathways, researchers should first review sulfur metabolism studies, as ethanesulfonate derivatives are often metabolized via FMNH2-dependent monooxygenases. For example, ethanesulfonate is converted to sulfite and betaine aldehyde in Chlorella fusca through dehydrogenation . Experimental designs should include isotopic labeling (e.g., ³⁵S) to track metabolic intermediates and validate pathways using enzyme inhibition assays (e.g., SH-group reagents ).

Q. How can researchers ensure accurate quantification of this compound in experimental setups?

Q. What literature search strategies are recommended for identifying existing studies on this compound?

Methodological Answer: Employ systematic search strings in databases like PubMed and ECOTOX. For example:

Q. How can researchers ensure ethical compliance in studies involving this compound?

Methodological Answer: Submit protocols for ethical review, addressing data anonymization, informed consent (if applicable), and risk assessments. Use institutional templates (e.g., RECSAF forms) to document data sharing plans and training in data protection . Avoid bias by pre-registering hypotheses and maintaining blinded analyses during data collection .

Advanced Research Questions

Q. How do researchers address discrepancies in reported bioactivity data of this compound across studies?

Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., pH, temperature). For example, ethanesulfonate uptake in Chlorella fusca varies with phosphate ion concentration . Use statistical tools (ANOVA, regression models) to isolate factors causing contradictions. Replicate experiments under standardized conditions and compare results with literature using citation matrices .

Q. What experimental designs optimize the study of this compound uptake kinetics in eukaryotic cells?

Methodological Answer: Apply Michaelis-Menten kinetics with Lineweaver-Burk plots to determine Km and Vmax. Use metabolic inhibitors (e.g., polyvalent cations) to assess transporter specificity, as demonstrated in Chlorella fusca . Include negative controls (e.g., cells without transporters) and validate with radioactive tracers (³⁵S-labeled ethanesulfonate) .

Q. How can researchers assess the long-term stability of this compound in environmental matrices?

Methodological Answer: Design accelerated degradation studies under varying temperatures and UV exposure. Use LC-MS to monitor breakdown products (e.g., sulfite). Compare degradation rates with computational models (QSAR) and validate via field sampling in controlled ecosystems .

Q. What strategies integrate multi-omics data to elucidate this compound’s mechanism of action?

Methodological Answer: Combine transcriptomics (RNA-seq) and metabolomics (GC-MS) to identify gene expression changes and metabolite shifts post-exposure. Use pathway enrichment tools (e.g., KEGG, MetaCyc) to map interactions. Cross-reference with proteomic data to confirm enzyme activity (e.g., alkanesulfonate monooxygenase ).

Q. How do environmental factors (e.g., salinity, organic matter) influence this compound’s bioactivity?

Methodological Answer: Conduct factorial experiments varying salinity (0–35 ppt) and dissolved organic carbon (0–20 mg/L). Measure bioactivity endpoints (e.g., microbial growth inhibition) using microplate assays. Apply response surface methodology (RSM) to model interactions and identify threshold effects .

Q. What methodologies enable replication of historical this compound studies with modern analytical techniques?

Methodological Answer: Retrospectively analyze archived samples using current technologies (e.g., NMR, high-resolution MS). Re-evaluate raw data from historical studies (e.g., 1980s uptake experiments ) with advanced statistical software (R, Python). Address historical limitations (e.g., detection thresholds) in the discussion .

Data Presentation and Analysis Guidelines

-

Tables: Include kinetic parameters (Km, Vmax) and degradation rates in structured formats. Example:

Parameter Value (±SD) Conditions Reference Degradation rate (t₁/₂) 48 ± 2 hrs pH 7, 25°C Uptake efficiency 78% 10 mM phosphate -

Figures: Use scatter plots for dose-response curves and heatmaps for omics data. Annotate with significance thresholds (p < 0.05) .

Ethical and Compliance Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.